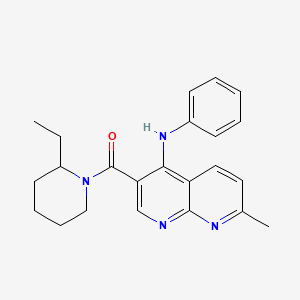

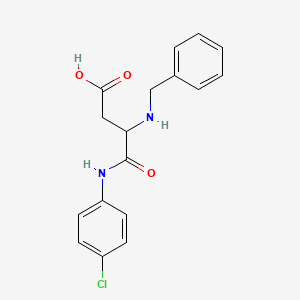

2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

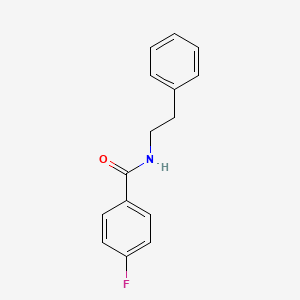

The compound “2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide” seems to be a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide” were not found, similar compounds have been synthesized from readily available materials . For instance, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized from 3-amino-5-methylisoxazole, diethyl malonate, hydrazine hydrate, aromatic aldehydes, and chloramine-T .Molecular Structure Analysis

The molecular structure of similar compounds, such as N1,N3-bis(5-methylisoxazol-3-yl)malonamide, has been analyzed . Three distinct forms were obtained and characterized: two polymorphic forms and one solvate . The supramolecular architectures of these amide-containing compounds are highly dependent on the side-chain substituents .Aplicaciones Científicas De Investigación

Synthetic Applications and Methodologies

2-Benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide is a compound that is part of a broader class of chemicals utilized in various synthetic applications. For instance, a study by Khodot and Rakitin (2022) highlights a method for synthesizing functionally substituted 1,2-benzisoxazoles, indicating the importance of benzoxazole derivatives in pharmaceutical chemistry due to their pharmacological activities. Although this study does not directly mention 2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide, it provides insight into the synthetic utility of related benzisoxazole structures Khodot & Rakitin, 2022.

Katritzky et al. (1997) discuss the base-promoted reactions of benzotriazolyl-containing acetic acid derivatives to efficiently access previously challenging 3-unsubstituted pyridine derivatives, showcasing the role of benzotriazole derivatives in facilitating novel synthetic routes Katritzky et al., 1997. This highlights the chemical versatility and importance of benzotriazolyl compounds in organic synthesis.

Antimicrobial Activity and Potential Therapeutic Applications

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing promising activities at minimal inhibition concentrations. This study underlines the potential therapeutic applications of benzothiazole and triazole derivatives in antimicrobial therapies Rezki, 2016.

Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including their synthesis, spectroscopic and quantum mechanical studies, and evaluations for photovoltaic efficiency and ligand-protein interactions. The findings suggest the potential of these compounds in dye-sensitized solar cells and as ligands in targeting specific proteins, indicating broad applications in materials science and drug discovery Mary et al., 2020.

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-8-6-11(15-19-8)13-12(18)7-17-10-5-3-2-4-9(10)14-16-17/h2-6H,7H2,1H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBWNBUHEYNIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)

![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)

![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2711974.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)